2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 1188139-00-5
VCID: VC5859070
InChI: InChI=1S/C8H5BrFNS/c1-4-5(10)2-3-6-7(4)11-8(9)12-6/h2-3H,1H3
SMILES: CC1=C(C=CC2=C1N=C(S2)Br)F
Molecular Formula: C8H5BrFNS
Molecular Weight: 246.1

2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole

CAS No.: 1188139-00-5

Cat. No.: VC5859070

Molecular Formula: C8H5BrFNS

Molecular Weight: 246.1

* For research use only. Not for human or veterinary use.

2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole - 1188139-00-5

Specification

CAS No. 1188139-00-5
Molecular Formula C8H5BrFNS
Molecular Weight 246.1
IUPAC Name 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole
Standard InChI InChI=1S/C8H5BrFNS/c1-4-5(10)2-3-6-7(4)11-8(9)12-6/h2-3H,1H3
Standard InChI Key PTEPNZCNUBCBQG-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(S2)Br)F

Introduction

Structural and Physicochemical Properties

The molecular architecture of 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole integrates a benzothiazole core with halogen and alkyl substituents, conferring distinct electronic and steric properties. Key structural and predicted physicochemical parameters are summarized below:

Table 1: Structural and Physicochemical Profile

PropertyValue/Description
Molecular FormulaC₈H₅BrFNS
Molecular Weight245.16 g/mol
SMILES NotationCC1=C(C=CC2=C1N=C(S2)Br)F
InChI KeyPTEPNZCNUBCBQG-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)135.8 ([M+H]⁺), 140.5 ([M+Na]⁺), 136.0 ([M-H]⁻)
SolubilityLikely low aqueous solubility; soluble in organic solvents (e.g., DMSO, methanol)

The presence of bromine and fluorine atoms enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions. The methyl group at position 4 introduces steric hindrance, potentially influencing regioselectivity in subsequent derivatization .

Synthetic Methodologies

While no direct synthesis protocol for 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole is documented in the literature, plausible routes can be extrapolated from related benzothiazole and halogenated aromatic syntheses:

Bromination of Preformed Benzothiazoles

A common strategy involves brominating a pre-synthesized benzothiazole scaffold. For example, 5-fluoro-4-methyl-1,3-benzothiazole could undergo electrophilic bromination using reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). This method mirrors the bromination of 5-(2′-bromophenoxy)benzothiazole reported in the synthesis of 2-bromo-5-fluorobenzoic acid derivatives .

Sequential Functionalization via Diazotization

The patent CN102951996A describes a diazotization-bromination approach for synthesizing 2-bromo-5-fluorobenzotrifluoride . Adapting this methodology:

  • Nitration: Introduce a nitro group to 5-fluoro-4-methylbenzothiazole using HNO₃/H₂SO₄.

  • Reduction: Catalytically hydrogenate the nitro group to an amine.

  • Diazotization and Bromination: Treat the amine with NaNO₂/HBr to form a diazonium salt, followed by bromination with CuBr.

This three-step sequence could yield the target compound with an estimated purity >98% and a yield of ~76%, analogous to the reported protocol .

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate benzothiazole formation via cyclocondensation of 2-aminothiophenols with carbonyl compounds . Applying this technique to a fluorinated and methylated precursor may enhance reaction efficiency.

Future Research Directions

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Structural Modification: Explore substituent effects on bioactivity and physicochemical properties.

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